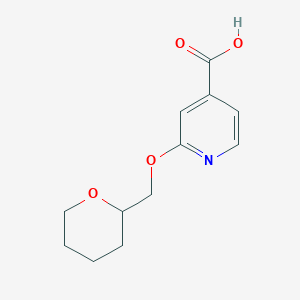
2-((Tetrahydro-2H-pyran-2-yl)methoxy)isonicotinic acid
説明
Synthesis Analysis
The synthesis of this compound could involve the use of tetrahydropyran derivatives. Specifically, 2-Tetrahydropyranyl (THP-) ethers derived from the reaction of alcohols and 3,4-dihydropyran are commonly used as protecting groups in organic synthesis . The alcohol can later be restored by acid-catalyzed hydrolysis .科学的研究の応用
-
Scientific Field : Drug Discovery
- Application Summary : This compound is a versatile material used in scientific research. Its unique structure and properties make it valuable for various applications, including drug discovery.
- Methods of Application : While the exact methods of application are not specified, it is typically used in laboratory settings for organic synthesis and material science.
- Results or Outcomes : The outcomes of using this compound can vary greatly depending on the specific research context. In drug discovery, it could potentially lead to the development of new therapeutic agents.
-
Scientific Field : Doping Control in Sports
- Application Summary : The compound could potentially be used in the study of metabolite patterns of carbonic anhydrase inhibitors like Brinzolamide and Dorzolamide .
- Methods of Application : The in-vivo metabolism of these inhibitors after ophthalmic (eye drop) and systemic (oral) administration to pigs will be evaluated with special focus on the characteristic application route derived metabolism .
- Results or Outcomes : Preliminary results showed that the metabolism of these inhibitors differs for the different application routes .
-
- Application Summary : The compound could potentially be used in conjunction with AI models like AlphaFold 3 to predict the structure and interactions of proteins .
- Methods of Application : Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .
- Results or Outcomes : For the interactions of proteins with other molecule types, AlphaFold 3 sees at least a 50% improvement compared with existing prediction methods .
-
Scientific Field : Organic Synthesis
- Application Summary : This compound is a versatile material used in scientific research. Its unique structure and properties make it valuable for various applications, including organic synthesis.
- Methods of Application : While the exact methods of application are not specified, it is typically used in laboratory settings for organic synthesis.
- Results or Outcomes : The outcomes of using this compound can vary greatly depending on the specific research context. In organic synthesis, it could potentially lead to the development of new organic compounds.
-
Scientific Field : Material Science
- Application Summary : The compound could potentially be used in the study of material science.
- Methods of Application : The in-vivo metabolism of these inhibitors after ophthalmic (eye drop) and systemic (oral) administration to pigs will be evaluated with special focus on the characteristic application route derived metabolism .
- Results or Outcomes : Preliminary results showed that the metabolism of these inhibitors differs for the different application routes .
-
Scientific Field : Cancer Research
- Application Summary : The compound could potentially be used in conjunction with AI models like AlphaFold 3 to predict the structure and interactions of proteins .
- Methods of Application : Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .
- Results or Outcomes : For the interactions of proteins with other molecule types, AlphaFold 3 sees at least a 50% improvement compared with existing prediction methods .
-
- Application Summary : The compound could potentially be used in conjunction with AI models like AlphaFold 3 to predict the structure and interactions of proteins . This could help in the design of new drugs .
- Methods of Application : Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .
- Results or Outcomes : For the interactions of proteins with other molecule types, AlphaFold 3 sees at least a 50% improvement compared with existing prediction methods .
-
Scientific Field : Cancer Research
- Application Summary : The compound could potentially be used in the study of cancer-related programmed cell death (PCD) pathways like apoptosis and autophagy .
- Methods of Application : Researchers have created novel compounds that target cell death pathways .
- Results or Outcomes : Although no one chemotherapeutic agent has been demonstrated to be 100% successful in cancer treatment, hydrazone chemicals have a unique biologic action and excellent coordination ability, making them hot topics in pharmaceutical research .
-
- Application Summary : The compound could potentially be used in conjunction with AI models like AlphaFold 3 to predict the structure and interactions of proteins . This could help in genomics research .
- Methods of Application : Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .
- Results or Outcomes : For the interactions of proteins with other molecule types, AlphaFold 3 sees at least a 50% improvement compared with existing prediction methods .
特性
IUPAC Name |
2-(oxan-2-ylmethoxy)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c14-12(15)9-4-5-13-11(7-9)17-8-10-3-1-2-6-16-10/h4-5,7,10H,1-3,6,8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXJNYGMAIUKFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COC2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Tetrahydro-2H-pyran-2-yl)methoxy)isonicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(Dimethylcarbamoyl)phenyl]propanoic acid](/img/structure/B1385982.png)
![2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1385984.png)
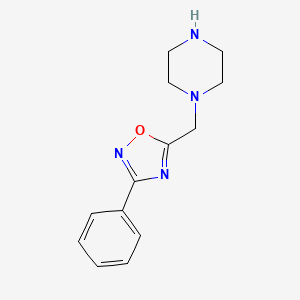
![1-[5-(2-Thienyl)-1H-pyrazol-3-YL]methanamine](/img/structure/B1385986.png)
![2-[Benzyl(ethyl)amino]nicotinic acid](/img/structure/B1385987.png)
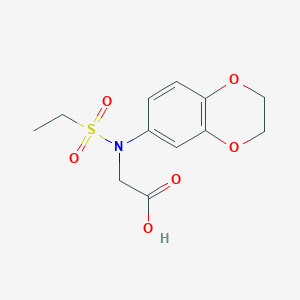
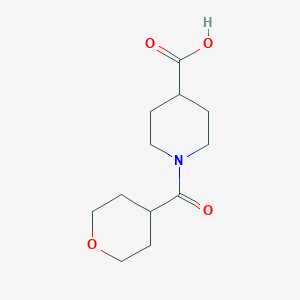

![2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]pyridin-3-amine](/img/structure/B1385994.png)
![2-[(3-Amino-2-pyridinyl)(methyl)amino]-1-ethanol](/img/structure/B1385995.png)
![3-(4-fluorophenyl)-5H,6H,7H,8H,9H-imidazo[1,5-a]azepine-1-carboxylic acid](/img/structure/B1385997.png)
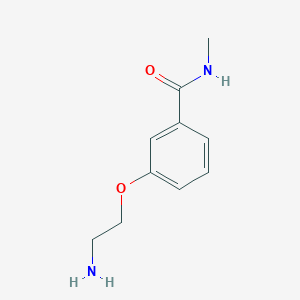

![8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1386003.png)